molecular formula C8H9NO3 B11801146 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B11801146
M. Wt: 167.16 g/mol
InChI Key: FBLIAQIESWJTSS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
1.82 quintet 2H H-5, H-6
2.68 triplet 2H H-4
3.20 triplet 2H H-7
4.32 singlet 1H H-2 (furan)
7.01 singlet 1H H-3 (pyridine)
12.50 broad 1H Carboxylic acid proton

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
22.4 C-5, C-6
28.9 C-4
40

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11)

InChI Key

FBLIAQIESWJTSS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Pictet–Spengler Cyclization Conditions

Aldehyde SubstrateCatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeHCl502426
4-MethoxybenzaldehydeHCl504834
2-NitrobenzaldehydeHCl602418

Key Findings :

  • Extended reaction times (48 h) improve yields by ensuring complete cyclization.

  • Electron-donating substituents on aldehydes enhance reactivity, while electron-withdrawing groups reduce efficiency.

Alternative Synthetic Routes

Paal–Knorr Reaction for Furan Ring Formation

The Paal–Knorr reaction constructs the furan moiety via cyclization of 1,4-diketones. When applied to pyridine derivatives, this method enables simultaneous furan and carboxylic acid formation:

  • Diketone Synthesis : Reacting 3-(2-oxopropyl)piperidin-4-one with HCl in 1,4-dioxane yields 1,4-diketones.

  • Cyclization : Treating the diketone with ammonium acetate forms the furan ring.

Table 2: Paal–Knorr Reaction Performance

Diketone SubstrateAcid CatalystYield (%)
3-(2-Oxopropyl)piperidin-4-oneHCl32
3-(2-Oxobutyl)piperidin-4-oneH₂SO₄28

Catalytic and Process Considerations

Solvent and Temperature Effects

  • Solvent Choice : Acetonitrile and 1,4-dioxane are preferred for their ability to stabilize intermediates without side reactions.

  • Temperature Control : Reactions exceeding 60°C risk furan ring degradation, necessitating precise thermal management.

Chemical Reactions Analysis

Reaction Mechanism:

  • Imine Formation : Condensation of 2-(5-methylfuran-2-yl)ethylamine with aromatic aldehydes (e.g., benzaldehyde) in CH₃CN yields intermediate imines.

  • Cyclization : Acid-catalyzed (HCl) intramolecular cyclization generates the tetrahydrofuro[3,2-c]pyridine core via an acyliminium intermediate .

Example :

AldehydeConditionsYieldProduct
BenzaldehydeHCl (2 eq), 50°C, 24 h56%2-Methyl-4-phenyl derivative (4a )
4-FluorobenzaldehydeSame conditions49%4-(4-Fluorophenyl) derivative (4b )

This method tolerates electron-donating and withdrawing substituents on aldehydes .

Carboxylic Acid Reactivity

The carboxylic acid group participates in:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters.

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).

Furan Ring Reactions

The furan moiety undergoes:

  • Electrophilic Substitution : Reacts with nitrating or acylating agents at the α-position.

  • Oxidation : Converts to γ-lactones or diketones under strong oxidizing conditions (e.g., KMnO₄) .

Acid Hydrolysis and Subsequent Reactivity

Under acidic conditions (H₂SO₄, 100°C), the furan ring hydrolyzes to form 3-(2-oxopropyl)piperidin-4-one , a 1,4-diketone intermediate .

Transformations of 1,4-Diketone :

ReagentProductApplication
AnilineTetrahydro-1H-pyrrolo[3,2-c]pyridine (6a )Paal–Knorr pyrrole synthesis
HydrazinePyrazole derivativesHeterocycle diversification

N-Substitution

The pyridine nitrogen undergoes:

  • N-Acetylation : Treatment with acetyl chloride yields N-acetyl derivatives (4q ) .

  • N-Methylation : Reaction with NaH/CH₃I produces N-methylated analogs (4r ) .

Decarboxylation

Thermal decarboxylation (150–200°C) removes the carboxylic acid group, yielding 4,5,6,7-tetrahydrofuro[3,2-c]pyridine.

Stability and Reaction Conditions

  • pH Sensitivity : Stable at neutral pH but decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Degrades above 200°C, forming tar-like byproducts .

  • Solvent Compatibility : Reactions are typically conducted in polar aprotic solvents (DMF, CH₃CN) .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H9NO2
  • Molecular Weight : 163.16 g/mol
  • Functional Groups : Contains a carboxylic acid group at the 2-position of the pyridine ring.

The unique structure of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid allows it to participate in various chemical reactions typical of carboxylic acids and heterocycles.

Research indicates that this compound exhibits significant biological activities. These include:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity : Research has shown that derivatives can inhibit cell proliferation in cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound against human breast cancer cells, it demonstrated an IC50 value ranging from 20 to 30 µM. This indicates promising anticancer properties that warrant further investigation into its mechanism of action and potential as a therapeutic agent.

Material Science

The compound's unique chemical properties make it suitable for applications in material science:

  • Polymer Chemistry : Its carboxylic acid group can be utilized to create polymeric materials with specific characteristics.
  • Dyes and Pigments : The fused ring structure may allow for incorporation into dyes or pigments with enhanced stability and colorfastness.
Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialE. coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Table 2: Synthesis Methods Overview

Synthesis MethodDescription
CyclizationFormation of the heterocyclic structure from precursors
FunctionalizationModification of the compound to enhance activity

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid

  • CAS : 116118-98-0
  • Molecular Formula: C₈H₉NO₂S
  • Key Differences: Replaces the oxygen atom in the furan ring with sulfur, forming a thienopyridine scaffold.
  • Applications : Widely studied for antithrombotic activity. Compound 3a (a bioisostere of this scaffold) demonstrated superior in vivo antithrombotic efficacy compared to Clopidogrel, a benchmark antiplatelet drug .
  • Commercial Availability : Available as a hydrochloride salt (CAS: 116118-99-1) with ≥95% purity, commonly used in preclinical research .

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

  • CAS : 720720-96-7
  • Molecular Formula : C₈H₁₁N₂O₂S·HCl
  • Key Differences : Incorporates a thiazole ring instead of furan/thiophene.
  • Applications : Used in synthesizing antithrombotic agents targeting thrombin receptors. Exhibits an IC₅₀ of <1 µM in platelet aggregation assays .

Bioisosteric and Functional Derivatives

4-(4,5,6,7-Tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine Derivatives

  • Structure : The furopyridine moiety is linked to a pyrimidine ring.
  • Activity : These derivatives act as Janus kinase 2 (JAK2) inhibitors, showing an IC₅₀ of 0.7 nM and >30-fold selectivity over JAK3, outperforming tofacitinib (a clinically approved JAK inhibitor) .

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid

  • Structure : Includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.
  • Applications : Intermediate in synthesizing protease-activated receptor (PAR) antagonists. The Boc group enhances solubility for functional assays .

Physicochemical and Commercial Comparison

Property/Compound Furo Derivative (CAS: 1368140-82-2) Thieno Derivative (CAS: 116118-98-0) Thiazolo Derivative (CAS: 720720-96-7)
Molecular Weight 183.16 g/mol 183.23 g/mol 236.71 g/mol (HCl salt)
Purity (Commercial) Not explicitly reported 95–97% ≥99%
Storage Conditions Not specified 2–8°C (hydrochloride salt) Room temperature (solid form)
Price (per 1g) Discontinued ~¥1,601 (95% purity) Custom quotation required

Biological Activity

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused pyridine and furan structure. This compound has garnered attention due to its potential biological activities attributed to its unique molecular structure and functional groups. This article aims to explore the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C9H9NO3
  • Molecular Weight : 181.17 g/mol
  • Functional Groups : Carboxylic acid at the 2-position of the pyridine ring enhances its reactivity.

The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic development.

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities. These include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Potential inhibitory effects on cancer cell proliferation have been observed in vitro.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionInhibition of JAK2 kinase

Case Studies

  • Anticancer Activity : A study evaluated the effects of various tetrahydrofuro derivatives on human cancer cell lines. Results indicated that certain modifications to the core structure enhanced antiproliferative activity significantly compared to unmodified compounds. The most potent derivative exhibited an IC50 value of 1.46 µM against colorectal carcinoma cells .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific substitutions improved efficacy against these pathogens .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : The compound's ability to bind to key enzymes or receptors suggests a mechanism for its anticancer and antimicrobial effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in cancer cells, leading to apoptosis .

Future Directions

Ongoing research is crucial for further elucidating the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profiles in living organisms.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via the Pictet–Spengler reaction , involving condensation of 2-(5-methylfuran-2-yl)ethylamine with aromatic aldehydes in acidic media. Key optimizations include solvent selection (e.g., toluene vs. acetonitrile), acid type (HCl or TsOH), and temperature control. For instance, using toluene with 1.0 equivalent HCl at 70°C achieved a 58% yield, while acetonitrile under similar conditions yielded only 26% due to side reactions .

Q. How is the hydrochloride salt form of this compound purified, and why is this form frequently used in research?

The hydrochloride salt is precipitated during synthesis by adding HCl to the reaction mixture. Purification involves recrystallization from aqueous NaOH to isolate the free base, followed by acidification to regenerate the salt. This form enhances stability and solubility, facilitating storage and downstream applications (e.g., biological assays) .

Q. What analytical techniques are recommended to confirm the structural integrity of tetrahydrofuro[3,2-c]pyridine derivatives?

While specific data is limited in the evidence, standard practices include NMR for stereochemical analysis, HPLC for purity assessment, and mass spectrometry to verify molecular weight. X-ray crystallography may resolve ambiguities in complex stereoisomers, though tarring during synthesis often complicates crystallization .

Advanced Research Questions

Q. How do contradictory yields arise in the Pictet–Spengler synthesis of this compound, and how should researchers interpret such data?

Yields vary significantly with reaction parameters (Table 1, ). For example:

  • Solvent : Toluene (58% yield) outperforms acetonitrile (26%) due to reduced side reactions.
  • Acid : HCl (≥47% yield in acetic acid) is more effective than TsOH (11% in acetonitrile).
  • Temperature : Elevated temperatures (e.g., 110°C in toluene) decrease yields due to decomposition. Researchers should systematically test variables and use kinetic studies to identify rate-limiting steps (e.g., imine formation vs. cyclization).

Q. What strategies mitigate intermediate instability and tarring during the synthesis of tetrahydrofuro[3,2-c]pyridine scaffolds?

The instability of dihydrofuro[3,2-c]pyridine intermediates necessitates:

  • Low-temperature cyclization (e.g., 50–70°C) to minimize decomposition.
  • In situ acid catalysis (e.g., HCl in acetic acid) to accelerate cyclization before side reactions occur.
  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) reduce tarring compared to non-polar alternatives .

Q. How does heteroatom substitution (e.g., sulfur in thieno analogs) impact the reactivity and bioactivity of this scaffold?

Evidence for thieno[3,2-c]pyridine derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride) suggests sulfur enhances metabolic stability and binding affinity to biological targets like enzymes or receptors. Comparative studies using isosteric replacements (furo vs. thieno) can elucidate structure-activity relationships .

Q. What functionalization methods enable diversification of the tetrahydrofuro[3,2-c]pyridine core for medicinal chemistry applications?

Substituents are introduced via:

  • Aldehyde diversity : Aromatic aldehydes with electron-withdrawing/donating groups modify electronic properties.
  • Post-cyclization modifications : Amide coupling at the carboxylic acid position or alkylation of the nitrogen atom.
  • Protective groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during multi-step syntheses .

Methodological Notes

  • References to contradictory data (e.g., yield variations in Table 1, ) should include statistical analysis (e.g., ANOVA) to assess significance.
  • Salt-dependent solubility : Hydrochloride salts are preferred for aqueous assays, while free bases are used in organic-phase reactions .
  • Scale-up challenges : Batch reactions require strict control of exothermic steps (e.g., acid addition) to prevent decomposition .

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